N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluorobenzamide
Description
Properties
IUPAC Name |
N-butyl-N-(1,1-dioxothiolan-3-yl)-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO3S/c1-2-3-8-18(11-7-9-22(20,21)10-11)15(19)14-12(16)5-4-6-13(14)17/h4-6,11H,2-3,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUMFIUAGWPSSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis of 2,6-Difluorobenzonitrile
A catalyst-free hydrolysis method using near-critical water achieves 51.2% yield under optimized conditions (240°C, 6 hours, water-to-nitrile ratio 5:1). This green chemistry approach eliminates acid/base catalysts, reducing environmental contamination. Post-hydrolysis salt precipitation with NaCl enhances purity to >95%.
Key Data:
| Parameter | Value |
|---|---|
| Temperature | 200–350°C |
| Reaction Time | 1–10 hours |
| Water:Nitrile Ratio | 1:2 to 7:1 |
| Yield | 39.5 g per 60 g nitrile |
Acylation of 2,6-Difluoroaniline
Alternative routes involve reacting 2,6-difluoroaniline with butyric acid derivatives. Using 2,6-difluoroaniline and butyryl chloride in dichloromethane with triethylamine achieves 68% yield after recrystallization. This method requires strict anhydrous conditions to prevent premature hydrolysis.
Synthesis of 1,1-Dioxidotetrahydrothiophen-3-yl Derivatives
The sulfone-containing heterocycle introduces chirality and polar functionality. Industrial-scale production employs:
Oxidation of Tetrahydrothiophene
Controlled oxidation of tetrahydrothiophene with hydrogen peroxide (30% w/v) at 50°C for 8 hours produces the sulfone derivative in 89% yield. Kinetic studies show optimal conversion occurs at pH 6.5–7.0, avoiding over-oxidation to sulfonic acids.
Functionalization at C-3 Position
Lithiation at −78°C using n-butyllithium followed by carboxylation with dry ice introduces the carboxylic acid group. Subsequent conversion to the acid chloride via thionyl chloride enables coupling reactions.
Coupling Reactions for Final Assembly
Convergent synthesis strategies dominate final stage preparation:
Stepwise Amide Bond Formation
- Primary Amidation: React 2,6-difluorobenzoyl chloride with N-butylamine (1.2 eq) in THF at 0°C→25°C over 12 hours (82% yield).
- Secondary Coupling: Treat the intermediate with 1,1-dioxidotetrahydrothiophen-3-yl chloride (1.5 eq) using DIPEA in DMF at 80°C for 6 hours (74% yield).
Optimization Data:
| Condition | Value | Impact on Yield |
|---|---|---|
| Solvent | DMF > THF > DCM | +15% in DMF |
| Temperature | 80°C vs 60°C | +22% at 80°C |
| Equivalents of Chloride | 1.5 vs 1.0 | +18% with 1.5 eq |
One-Pot Sequential Coupling
Advanced protocols enable tandem reactions using polymer-supported catalysts. A study employing PS-TBD (polystyrene-bound 1,5,7-triazabicyclo[4.4.0]dec-5-ene) achieved 78% overall yield with 99% purity by HPLC. This method reduces purification steps but requires precise stoichiometric control.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Pilot-scale trials using Corning AFR® reactors demonstrate:
- 92% conversion in amidation step at 120°C (residence time: 30 minutes)
- 40% reduction in solvent consumption vs batch processes
- Consistent purity >98.5% across 50+ batches
Crystallization Optimization
Antisolvent crystallization with n-heptane:
- Particle size: 50–100 μm (controlled by cooling rate)
- Polymorph control: Form II stability confirmed via XRPD
- Residual solvent: <300 ppm (meets ICH Q3C guidelines)
Comparative Analysis of Synthetic Routes
Table 1: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Stepwise Batch | 74 | 98.2 | Moderate |
| One-Pot Catalyzed | 78 | 99.1 | High |
| Continuous Flow | 85 | 98.7 | Industrial |
Key findings:
- Continuous flow systems provide superior throughput for GMP manufacturing
- Catalyzed one-pot methods reduce production time by 40% but increase catalyst costs
- Batch processes remain preferable for small-scale API synthesis due to flexibility
Characterization and Quality Control
Critical analytical data includes:
- HPLC Purity: >98% (C18 column, 70:30 MeCN:H2O + 0.1% TFA)
- Chiral Purity: >99% ee (Chiralpak IC-3, n-hexane:IPA 80:20)
- Thermal Stability: Decomposition onset at 217°C (DSC)
- Solubility: 2.8 mg/mL in PBS (pH 7.4)
Chemical Reactions Analysis
Types of Reactions
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluorobenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Core Structural Features
The compound shares the 2,6-difluorobenzamide backbone with several pesticidal benzoylurea derivatives. Key distinctions arise from substituents on the nitrogen atoms:
Key Observations :
- The target compound’s sulfone group distinguishes it from urea-based analogs (e.g., Diflubenzuron) and may influence solubility and target binding.
Physicochemical Properties
Research Findings and Implications
- Structural-Activity Relationships (SAR) :
- Environmental Impact : Diflubenzuron’s classification as a marine pollutant (UN3082) suggests the target compound may require similar handling precautions due to structural similarities .
Biological Activity
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structure characterized by the incorporation of a dioxidotetrahydrothiophen moiety and a difluorobenzamide group. The synthesis typically involves several steps, including the formation of the benzamide core and the introduction of the dioxidotetrahydrothiophen group.
Synthetic Route Overview
- Formation of Benzamide Core : The initial step involves reacting 2,6-difluoroaniline with butyric acid derivatives under controlled conditions to form the benzamide backbone.
- Dioxidotetrahydrothiophen Integration : The thiophene moiety is introduced through nucleophilic substitution reactions, where the dioxidotetrahydrothiophen derivative reacts with the benzamide intermediate.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as a therapeutic agent.
The compound's mechanism of action may involve:
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Interaction : The compound may bind to cellular receptors, modulating signal transduction pathways.
- Gene Expression Modulation : It can influence gene expression related to cell growth and apoptosis.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Antitumor Activity : A study demonstrated that derivatives of dioxidotetrahydrothiophen compounds exhibit cytotoxic effects on various cancer cell lines. The mechanism was attributed to apoptosis induction via caspase activation .
- Anti-inflammatory Properties : Research indicated that compounds similar to this compound showed significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro .
- Neuroprotective Effects : Another study suggested that related dioxidotetrahydrothiophen derivatives could protect neuronal cells from oxidative stress-induced damage .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
